molecular formula C39H62O12 B1253102 2-[4,5-Dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol

2-[4,5-Dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Cat. No. B1253102
M. Wt: 722.9 g/mol
InChI Key: OWGURJWJHWYCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4,5-Dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a natural product found in Ophiopogon japonicus and Beaucarnea recurvata with data available.

Scientific Research Applications

1. Acid-Catalyzed Reactions in Spiro Compounds

Spiro compounds similar to the one inquired about have been explored for their acid-catalyzed reactions. In particular, studies have shown how trifluoroacetic acid can be used to obtain various hydroxy esters and alcohols from spiro compounds, providing insights into standard carbenium ion chemistry and the potential for transannular ring expansion in monocyclic substrates (Adam & Crämer, 1987).

2. Asymmetric Synthesis of Polyketide Spiroketals

Researchers have successfully synthesized polyketide spiroketals using various methods, achieving high stereo- and enantioselectivity. The study's findings are relevant in understanding how spiroketals can be used in creating compounds with potential for inhibiting cancer-cell growth (Meilert, Pettit & Vogel, 2004).

3. Computational Study on Blood Glucose Level Regulation

A computational study on a compound structurally related to the query chemical demonstrated its potential in diabetes management. This study identified multiple targets in diabetes management, predicting the binding pose of the compound and its dynamic behavior in protein-ligand complexes (Muthusamy & Krishnasamy, 2016).

4. Synthesis and Structure Analysis of Spiro Derivatives

The synthesis of spiro derivatives from sugar nitrones, and the subsequent analysis of their conformations, offer valuable insights. This research highlights the diversity in the orientations of spiro connected rings and their stability, which is crucial for understanding their potential applications (Rowicki et al., 2019).

5. Synthesis of Methyl-Substituted Dispiro-1,2,4,5-Tetraoxanes

Research on methyl-substituted dispiro-1,2,4,5-tetraoxanes has provided insights into the structural correlations with antimalarial activity. These studies are significant in understanding how structural modifications affect the activity and stability of these compounds (McCullough et al., 2000).

properties

Product Name

2-[4,5-Dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Molecular Formula

C39H62O12

Molecular Weight

722.9 g/mol

IUPAC Name

2-[4,5-dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(40)14-27(38(21,6)24(23)10-11-37(25,28)5)49-36-34(32(44)30(42)20(4)48-36)50-35-33(45)31(43)29(41)19(3)47-35/h7,17-20,22-36,40-45H,8-16H2,1-6H3

InChI Key

OWGURJWJHWYCIQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1

synonyms

ophiopogonin B
prosapogenin D3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4,5-Dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Reactant of Route 2
2-[4,5-Dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Reactant of Route 3
2-[4,5-Dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Reactant of Route 4
2-[4,5-Dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Reactant of Route 5
2-[4,5-Dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Reactant of Route 6
2-[4,5-Dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol

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